

An In-depth Technical Guide to 9-Vinylanthracene: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Vinylanthracene

Cat. No.: B1293765

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Vinylanthracene is a polycyclic aromatic hydrocarbon (PAH) featuring a vinyl group attached to the 9-position of an anthracene core. This unique structure imparts valuable photophysical properties, making it a significant compound in materials science and for the development of fluorescent probes. Its ability to undergo polymerization and photodimerization opens up a wide range of applications, from the creation of novel polymers with tunable properties to its use in advanced sensing and imaging technologies. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of **9-vinylanthracene**, with a focus on experimental protocols and data relevant to researchers in chemistry and drug development.

Chemical Structure and Properties

9-Vinylanthracene is a yellow to green crystalline solid.^[1] The presence of the vinyl group extends the π -conjugation of the anthracene ring system, influencing its electronic and photophysical characteristics.

Chemical Structure

- IUPAC Name: 9-ethenylanthracene^[2]

- Molecular Formula: C₁₆H₁₂[\[2\]](#)
- Canonical SMILES: C=CC1=C2C=CC=CC2=CC3=C=CC=C=C31[\[3\]](#)
- InChI Key: OGOYZCQQQFAGRI-UHFFFAOYSA-N[\[3\]](#)

Table 1: Physicochemical and Spectroscopic Properties of **9-Vinylnanthracene**

Property	Value	Reference(s)
Identifiers		
CAS Number	2444-68-0	[2]
Molecular Weight	204.27 g/mol	[2]
Physical Properties		
Appearance	Yellow to green crystalline solid	[1]
Melting Point	62-65 °C	[1]
Boiling Point	61-66 °C at 10 mmHg	[4]
Solubility	Soluble in many organic solvents such as chloroform and THF. Quantitative data is not readily available.	
Spectroscopic Data		
UV-Vis Absorption (λ_{max})	~368 nm (in cyclohexane)	[5]
Fluorescence Emission (λ_{em})	~427 nm (in cyclohexane)	[5]
^1H NMR (400 MHz, CDCl_3)	δ (ppm): 8.46 (s, 1H), 8.26-8.32 (m, 2H), 8.02-8.07 (m, 2H), 7.48-7.57 (m, 6H), 6.92 (d, 1H)	[3]
^{13}C NMR (100 MHz, CDCl_3)	δ (ppm): 150.24, 144.56, 134.78, 131.43, 131.26, 130.00, 129.61, 128.87, 127.36, 125.96, 125.52, 125.33, 121.03	[3]

Synthesis and Purification

9-Vinylanthracene can be synthesized through several methods, with the Wittig reaction and palladium-catalyzed cross-coupling reactions like the Heck coupling being the most common.

Experimental Protocol: Synthesis of 9-Vinylanthracene via Wittig Reaction

This protocol is adapted from general procedures for Wittig reactions involving aromatic aldehydes.

Materials:

- 9-Anthraldehyde
- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) or other strong base
- Anhydrous Tetrahydrofuran (THF)
- Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

- Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction.
- Stir the mixture at 0 °C for 1-2 hours.
- Wittig Reaction: Dissolve 9-anthraldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

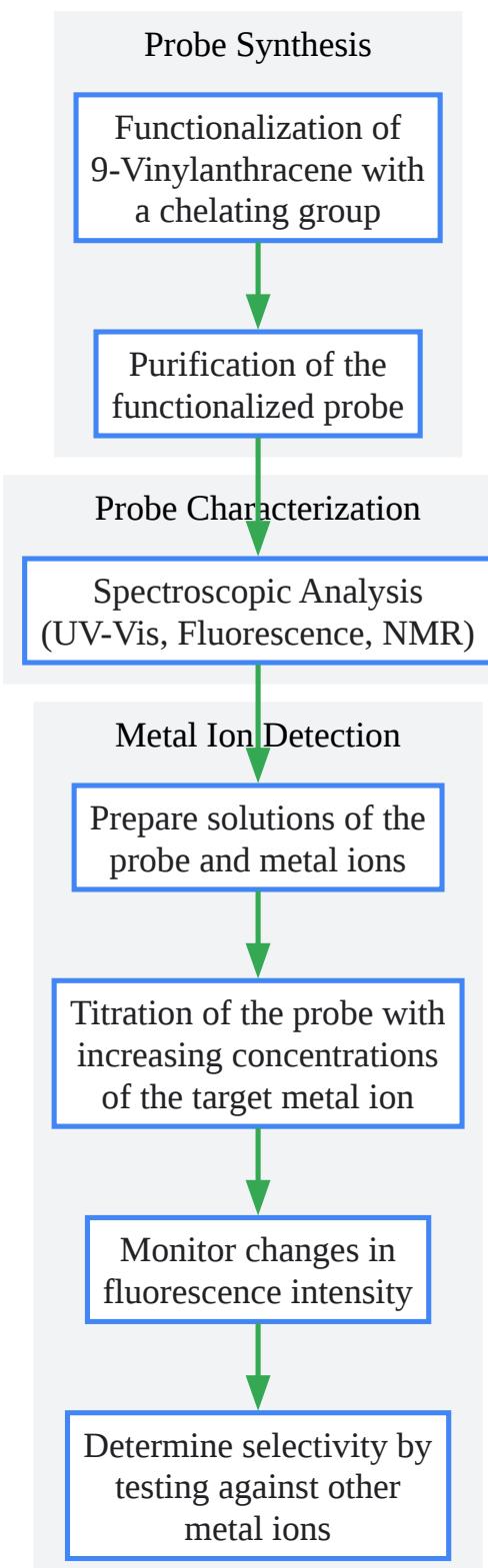
This is a general procedure for the purification of anthracene derivatives.

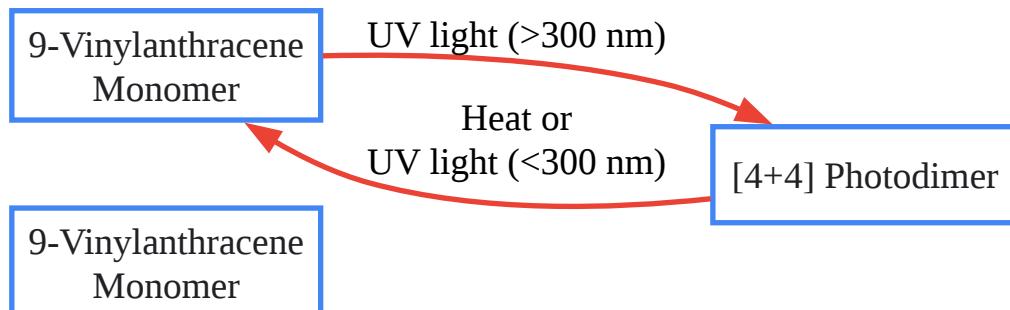
Materials:

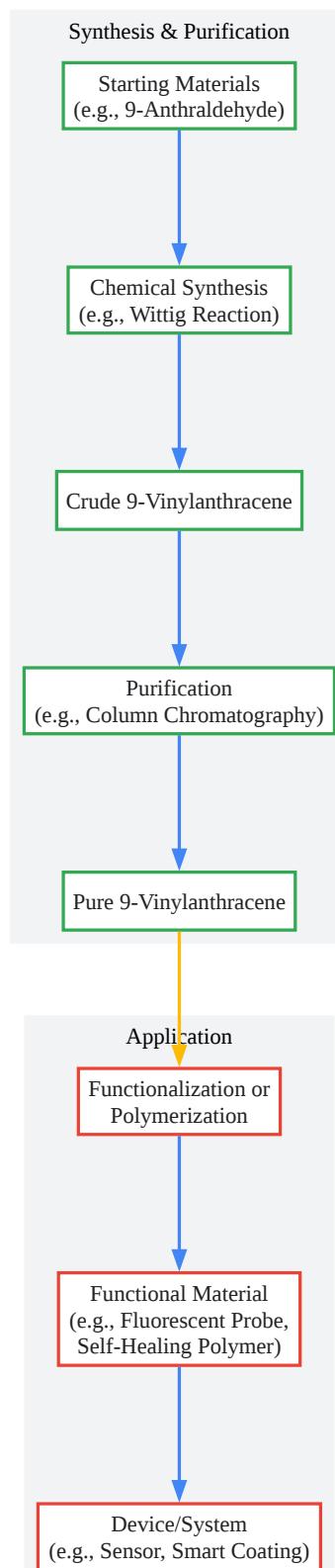
- Crude **9-Vinylnanthracene**
- Silica gel (for column chromatography)
- Hexane
- Dichloromethane (DCM) or other suitable solvent system
- Chromatography column and associated glassware

Procedure:

- Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- Sample Loading: Dissolve the crude **9-vinylnanthracene** in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.
- Elution: Begin elution with a non-polar solvent such as hexane, gradually increasing the polarity by adding a more polar solvent like dichloromethane.
- Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).


- Isolation: Combine the fractions containing the pure **9-vinylnanthracene** and remove the solvent using a rotary evaporator to yield the purified product.


Key Applications and Experimental Workflows


The unique photophysical properties of **9-vinylnanthracene** make it a versatile building block for various applications, particularly in materials science and as a fluorescent probe.

Fluorescent Probes for Metal Ion Detection

The anthracene moiety is highly fluorescent, and its emission properties can be modulated by the binding of metal ions to a chelating group attached to the vinylnanthracene scaffold. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various metal ions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Vinylnanthracene | C16H12 | CID 17125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. 9-Vinylnanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Spectrum [9-Vinyl Anthracene] | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 9-Vinylnanthracene: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293765#9-vinylnanthracene-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com